molecular formula C29H30N2O6 B557016 Fmoc-Lys(Z)-OH CAS No. 86060-82-4

Fmoc-Lys(Z)-OH

Cat. No. B557016
CAS RN: 86060-82-4
M. Wt: 502.6 g/mol
InChI Key: KRULQRVJXQQPQH-SANMLTNESA-N
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Description

Fmoc-Lys(Z)-OH, also known as Nα-Fmoc-Nε-Z-L-lysine, is an amino acid derivative used in peptide synthesis . It has an empirical formula of C29H30N2O6 and a molecular weight of 502.56 . It is used as a building block for short polar peptides containing D-lysine . The Fmoc group makes the compound more lipophilic, which aids in purification .


Synthesis Analysis

Fmoc-Lys(Z)-OH is used in Fmoc solid-phase peptide synthesis . It is a standard reagent for coupling lysine into peptide sequences . The Fmoc group can be removed under mildly acidic conditions using hydrogenolysis, which is valuable for the synthesis of complex peptides that contain highly reactive electrophiles .


Molecular Structure Analysis

The molecular structure of Fmoc-Lys(Z)-OH includes a lysine residue with a fluorenylmethoxycarbonyl (Fmoc) group at the N-terminus and a benzyloxycarbonyl (Z) group at the ε-amino group .


Chemical Reactions Analysis

Fmoc-Lys(Z)-OH participates in Fmoc solid-phase peptide synthesis . The Fmoc group can be removed under mildly acidic conditions, which is beneficial when synthesizing peptides that contain sensitive functional groups .


Physical And Chemical Properties Analysis

Fmoc-Lys(Z)-OH appears as a white to slight yellow to beige powder . It has a melting point range of 110-120 °C . Its optical activity is [α]20/D −10±2°, c = 2% in DMF .

Scientific Research Applications

  • Peptide Ligation : Fmoc–Lys(N3)–OH, synthesized from Fmoc–Lys–OH, can be introduced into peptides using ordinary Fmoc-based solid-phase peptide synthesis. This azido peptide can be condensed with peptide thioesters without significant side reactions, and the azido group is easily reduced to an amino group after peptide condensation (Katayama, Hojo, Ohira, & Nakahara, 2008).

  • Supramolecular Gels : Fmoc-Lys(Fmoc)-OH, a positively charged amino acid, is used in supramolecular hydrogels, showing potential as a weak antimicrobial agent. Its incorporation into gels, particularly with colloidal and ionic silver mixtures, can enhance antimicrobial activity (Croitoriu et al., 2021).

  • Radiolabeling in Medicine : Fmoc-lys(HYNIC-Boc)-OH, a precursor for the synthesis of 99mTc-labeled peptides, has been synthesized efficiently for use in solid-phase synthesis. This compound is vital in radiolabeling peptides for medical imaging applications (Surfraz et al., 2007).

  • Synthesis of Fluorescently Labelled Glycopeptides : Fmoc-Lys(Dde)-Gly-Wang resin, used in the automated and microwave-assisted synthesis of 5(6)-carboxyfluorescein-labelled peptides, demonstrates the compound's utility in creating fluorescently labeled peptides for biological evaluation (Kowalczyk, Harris, Dunbar, & Brimble, 2009).

  • Insulin Analogs Preparation : Fmoc‐Lys(Pac)‐OH has been used in the preparation of novel semisynthetic insulin analogs, demonstrating its utility in developing new therapeutic compounds (Žáková et al., 2007).

  • Ultrasound-induced Gelation : Fmoc-l-Lys(Fmoc)-OH demonstrates gelation properties in various alcohols and aromatic solvents under sonication, showing potential applications in material science (Geng et al., 2017).

Safety And Hazards

The safety data sheet for Fmoc-Lys(Z)-OH indicates that it should be stored at 2-8°C . It is classified as a combustible solid .

Future Directions

Fmoc-Lys(Z)-OH and other Fmoc-amino acids have been used to create peptide-based hydrogels, which are biocompatible materials suitable for biological, biomedical, and biotechnological applications . These hydrogels have potential uses in drug delivery and diagnostic tools for imaging . The development of new methods for Fmoc deprotection, such as the one using hydrogenolysis under mildly acidic conditions, could expand the versatility of Fmoc-Lys(Z)-OH in the synthesis of complex peptides .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O6/c32-27(33)26(16-8-9-17-30-28(34)36-18-20-10-2-1-3-11-20)31-29(35)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,30,34)(H,31,35)(H,32,33)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRULQRVJXQQPQH-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388457
Record name Fmoc-Lys(Z)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Lys(Z)-OH

CAS RN

86060-82-4
Record name Fmoc-Lys(Z)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-(benzyl-oxycarbonyl)-L-lysine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
M Beyermann, M Bienert, H Niedrich… - The Journal of …, 1990 - ACS Publications
The recently described FMOC/4-AMP technique for rapid continuous solution synthesis of peptides involving coupling by crystalline FMOC amino acid chlorides and deblocking via 4-(…
Number of citations: 98 pubs.acs.org
F Albericio, E Nicolás, J Josa, A Grandas, E Pedroso… - Tetrahedron, 1987 - Elsevier
Two protected peptide segments corresponding to the sequence 32-34 and 53-59 of toxin II of the north African scorpion Androctonus australis Hector have been synthesized on a …
Number of citations: 27 www.sciencedirect.com
BD Larsen, A Holm - The Journal of peptide research, 1998 - Wiley Online Library
In solid‐phase peptide synthesis (SPPS) the growing peptide chain may undergo chain aggregation which can cause serious synthetic problems. A number of investigations concerning …
Number of citations: 45 onlinelibrary.wiley.com
JS Davies, J Howe, J Jayatilake, T Riley - Letters in Peptide Science, 1997 - Springer
A solid phase protocol has been devised for the synthesis of linearprecursors to cyclic depsipeptide analogues of dolastatin Dt-Butyldimethylsilyl groups were used for hydroxy group …
Number of citations: 26 link.springer.com
F Hermes, K Otte, J Brandt, M Gräwert… - …, 2011 - ACS Publications
Bioinspired block copolymers comprising synthetic polymer and polypeptide block segments, also referred to as polypeptide hybrid copolymers, bioconjugates, or “macromolecular …
Number of citations: 21 pubs.acs.org
WJ Van Woerkom… - International Journal of …, 1991 - Wiley Online Library
Stepwise solid phase peptide synthesis, Fmoc‐approach, of 88 peptides varying in length from 4 to 24 amino acid residues was performed using a uniform procedure for coupling, …
Number of citations: 58 onlinelibrary.wiley.com
TA McTeague - 2012 - digitalrepository.trincoll.edu
Previous research within the Curran group has demonstrated that ferrocene may be used as an organometallic constraint to induce the formation of α-helices in short peptides which …
Number of citations: 5 digitalrepository.trincoll.edu
E Hariton-Gazal, D Friedler, A Friedler, N Zakai… - … et Biophysica Acta (BBA …, 2002 - Elsevier
In the present work we have constructed a series of backbone cyclic peptides, which differed in the amino acid residues located at the C-terminal position of the previously described …
Number of citations: 15 www.sciencedirect.com
LA Carpino, BJ Cohen, KE Stephens Jr… - The Journal of …, 1986 - ACS Publications
Fmoc amino acid chlorides are described as stable, easily synthesized coupling agents and shown to be useful in a novel method of rapid, repetitive peptide synthesis. Sir: Although …
Number of citations: 299 pubs.acs.org
Q Nadeem, Y Shen, MF Warsi, G Nasar… - Journal of Labelled …, 2017 - Wiley Online Library
The present study reports the syntheses of half‐sandwich complexes of the type [M(η 5 ‐C 5 H 4 CONH‐R)(CO) 3 ] (M═Re, 99m Tc;R═cyclic RGD peptide (cRGDyK) for potential …

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